5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol
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Overview
Description
5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol, or 5-(4-Br-Ph)-1-(2-furylmethyl)-1H-imidazole-2-thiol (5-Br-FmImT), is a small molecule that has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, its ability to interact with other molecules, and its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Properties
- The compound has been studied in the context of synthesizing 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles, demonstrating the utility of the Weidenhagen reaction for producing N-methyl derivatives in an acetone system (Vlasova, Aleksandrov, & El’chaninov, 2010).
Electrophilic Substitution Reactions
- Studies have focused on the electrophilic substitution reactions of similar compounds, including bromination, sulfonation, and acylation, which can be useful for further chemical modifications (Vlasova, Aleksandrov, El’chaninov, Milov, & Lukyanov, 2011).
Antimicrobial Evaluation
- Imidazole derivatives, including those related to 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol, have been assessed for antimicrobial activity, with some showing promise against selected microbial species (Gul et al., 2017).
Corrosion Inhibition Properties
- Derivatives of similar compounds have been evaluated for their corrosion inhibition ability towards mild steel in sulphuric acid, suggesting potential industrial applications in corrosion prevention (Ammal, Prajila, & Joseph, 2018).
Synthesis and Reaction Mechanism
- Research has also been conducted on the synthesis and reaction mechanism of related compounds, emphasizing their potential for various synthetic applications in organic chemistry (Hu Zhi-zhi, 2009).
Anti-cancer and Antioxidant Activities
- Some derivatives of imidazole, similar to this compound, have been explored for their potential anti-cancer and antioxidant activities, highlighting the compound's relevance in pharmacological research (Hussein & Al-lami, 2022).
Properties
IUPAC Name |
4-(4-bromophenyl)-3-(furan-2-ylmethyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c15-11-5-3-10(4-6-11)13-8-16-14(19)17(13)9-12-2-1-7-18-12/h1-8H,9H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSHKXMMGPMNTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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